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Introduction
Binucleine 2 is a potent and highly specific, ATP-competitive inhibitor of Drosophila Aurora B

kinase.[1][2] It serves as a valuable tool for studying the mechanisms of cytokinesis, the final

stage of cell division. By selectively targeting Aurora B, a key regulator of this process,

Binucleine 2 allows for the temporal and acute inhibition of its kinase activity, leading to

defects in the formation of the contractile ring and subsequent failure of cell division.[1][3]

These application notes provide detailed protocols for the use of Binucleine 2 in Drosophila

cell culture to study its effects on cytokinesis.

Quantitative Data Summary
The following table summarizes the key quantitative data for Binucleine 2's activity and

effective concentrations in both in vitro and cellular assays.
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Parameter Value
Cell
Line/System

Notes Reference

K_i_ for

Drosophila

Aurora B Kinase

0.36 ± 0.10 µM

Purified

Drosophila

Aurora

B/INCENP

complex

ATP-competitive

inhibition.
[3]

ED_50_ in

Cellular Assay
5-10 µM

Drosophila

Kc_167_ cells

Effective dose for

inducing

cytokinesis

defects.

[3]

Effective

Concentration for

Live-Cell Imaging

40 µM

Drosophila S2

and Kc_167_

cells

Used for acute

inhibition and

observation of

effects on

contractile ring

assembly.

[1]

Specificity

Minimal inhibition

of human or

Xenopus laevis

Aurora B kinases

Purified human

and X. laevis

Aurora B

Concentrations

up to 100 µM

showed minimal

effect.

[1][2]

Signaling Pathway and Mechanism of Action
Binucleine 2 exerts its effect by inhibiting the kinase activity of Aurora B, a core component of

the Chromosomal Passenger Complex (CPC). The CPC, which also includes INCENP,

Survivin, and Borealin, plays a crucial role in orchestrating various mitotic events, including

chromosome condensation, kinetochore-microtubule attachments, and cytokinesis. During

cytokinesis, Aurora B is localized to the central spindle and the equatorial cortex, where it is

essential for the proper formation and function of the contractile ring. By inhibiting Aurora B,

Binucleine 2 prevents the assembly of this contractile ring, leading to a failure of the cell to

divide, resulting in binucleated cells.[3]
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Figure 1: Binucleine 2 inhibits Aurora B kinase, preventing contractile ring assembly.

Experimental Protocols
Protocol 1: Culture of Drosophila S2 and Kc_167_ Cells
Materials:

Schneider's Drosophila Medium

Fetal Bovine Serum (FBS), heat-inactivated

Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

T-25 or T-75 cell culture flasks

Incubator at 25°C (non-humidified, non-CO2)

Procedure:

Prepare complete growth medium by supplementing Schneider's Drosophila Medium with

10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
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Maintain Drosophila S2 or Kc_167_ cells in T-25 or T-75 flasks with the appropriate volume

of complete growth medium.

Incubate the cells at a constant temperature of 25°C.

Subculture the cells every 3-4 days or when they reach 80-90% confluency. For S2 cells,

which are semi-adherent, dislodge them by gentle pipetting. For Kc_167_ cells, which are

suspension cells, simply dilute the cell suspension with fresh medium.

Centrifuge the cell suspension at 1000 x g for 5 minutes, discard the supernatant, and

resuspend the cell pellet in fresh complete growth medium to the desired seeding density.

Protocol 2: In Vitro Aurora B Kinase Assay
(Representative Protocol)
Materials:

Recombinant purified Drosophila Aurora B/INCENP complex

Myelin Basic Protein (MBP) or a specific peptide substrate

Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM MnCl₂, 2 mM DTT,

0.1 mM Na₃VO₄, 5 mM β-glycerophosphate)

ATP (with [γ-³²P]ATP for radioactive detection, or unlabeled ATP for ADP-Glo™ assay)

Binucleine 2 stock solution in DMSO

96-well plates

Scintillation counter or luminometer

Procedure:

Prepare a reaction mixture containing the kinase buffer, substrate, and the Aurora B/INCENP

enzyme complex in each well of a 96-well plate.

Add varying concentrations of Binucleine 2 (or DMSO as a vehicle control) to the wells.
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Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP for radioactive assay).

Incubate the plate at 30°C for a defined period (e.g., 30 minutes).

Stop the reaction (e.g., by adding a stop solution or spotting onto phosphocellulose paper).

Quantify the incorporation of ³²P into the substrate using a scintillation counter, or measure

ADP production using a commercial kit like ADP-Glo™ Kinase Assay with a luminometer.

Calculate the percentage of inhibition at each Binucleine 2 concentration and determine the

IC_50_ and K_i_ values.

Protocol 3: Live-Cell Imaging of Cytokinesis Inhibition
Materials:

Drosophila S2 or Kc_167_ cells stably expressing fluorescently tagged proteins (e.g., GFP-

Anillin, mCherry-Tubulin)

Complete growth medium

Binucleine 2 stock solution in DMSO

Glass-bottom imaging dishes or coverslips

Confocal or spinning-disk microscope equipped with live-cell imaging capabilities

(temperature control, time-lapse function)

Procedure:

Seed the fluorescently labeled Drosophila cells onto glass-bottom dishes or coverslips and

allow them to adhere (for S2 cells) or settle.

Mount the dish on the microscope stage and locate dividing cells.

Acquire baseline images of the cells undergoing mitosis and cytokinesis.

To assess the effect on contractile ring assembly, add Binucleine 2 to the medium to a final

concentration of 40 µM.
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Immediately start time-lapse imaging, capturing images at regular intervals (e.g., every 1-2

minutes).

Observe the effect of Binucleine 2 on the localization of the fluorescent markers and the

progression of cytokinesis. Look for failure in the formation or constriction of the contractile

ring, leading to the formation of binucleated cells.

Protocol 4: Cytotoxicity Assay (General Protocol)
Materials:

Drosophila S2 or Kc_167_ cells

Complete growth medium

Binucleine 2 stock solution in DMSO

96-well plates

Cell viability reagent (e.g., AlamarBlue™, CellTiter-Glo®)

Plate reader (fluorometer or luminometer)

Procedure:

Seed Drosophila cells at a known density into the wells of a 96-well plate.

Add a serial dilution of Binucleine 2 to the wells. Include a vehicle control (DMSO) and a

positive control for cell death.

Incubate the plate at 25°C for a specified period (e.g., 48 hours).

Add the cell viability reagent to each well according to the manufacturer's instructions.

Incubate for the recommended time to allow for the conversion of the reagent by viable cells.

Measure the fluorescence or luminescence using a plate reader.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b15586835?utm_src=pdf-body
https://www.benchchem.com/product/b15586835?utm_src=pdf-body
https://www.benchchem.com/product/b15586835?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15586835?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Calculate the percentage of viable cells at each Binucleine 2 concentration and determine

the CC_50_ (50% cytotoxic concentration).

Experimental Workflow
The following diagram illustrates a typical experimental workflow for investigating the effects of

Binucleine 2 on cytokinesis in Drosophila cells.
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Figure 2: A typical workflow for studying Binucleine 2's effects on cytokinesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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